molecular formula C11H9ClF3N3O2 B12275749 Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester

Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester

Cat. No.: B12275749
M. Wt: 307.65 g/mol
InChI Key: MWOLLZCKXDGYNK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with α-haloketones, followed by cyclization and functionalization . The reaction conditions often include the use of catalysts such as iodine or transition metals, and solvents like ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve continuous flow systems and microreactor technologies to enhance efficiency and yield . These methods allow for better control over reaction parameters and scalability.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidants, photocatalysts, and transition metal catalysts.

    Reduction: Sodium borohydride, hydrogen gas, and palladium catalysts.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with enhanced biological activities .

Mechanism of Action

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,5-a]pyridine
  • Imidazo[4,5-b]pyridine

Comparison: Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester is unique due to the presence of multiple functional groups that enhance its reactivity and biological activity. Compared to other imidazo[1,2-a]pyridine derivatives, it exhibits higher potency against certain drug-resistant pathogens . The trifluoromethyl group also contributes to its increased lipophilicity and metabolic stability .

Properties

IUPAC Name

ethyl 3-amino-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3O2/c1-2-20-10(19)7-8(16)18-4-5(11(13,14)15)3-6(12)9(18)17-7/h3-4H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOLLZCKXDGYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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